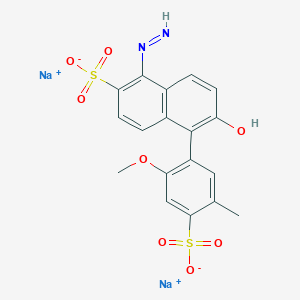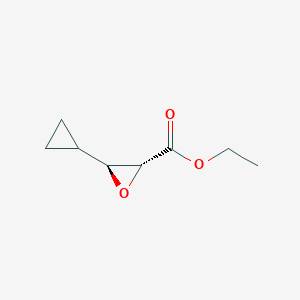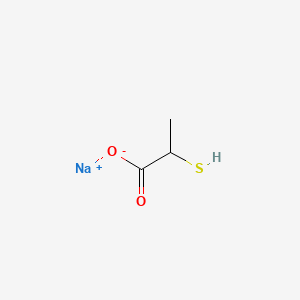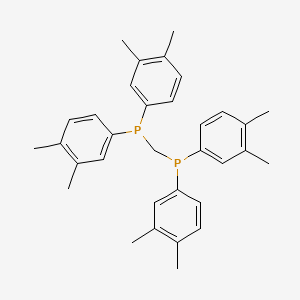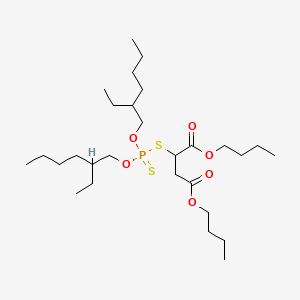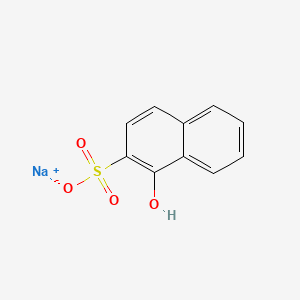
Sodium 1-hydroxynaphthalene-2-sulphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 1-hydroxynaphthalene-2-sulphonate is an organic compound with the molecular formula C10H7NaO4S. It is a sodium salt derivative of 1-hydroxynaphthalene-2-sulphonic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of sodium 1-hydroxynaphthalene-2-sulphonate typically involves the sulfonation of 1-naphthol. The process begins with the sulfonation of 1-naphthol using sulfuric acid, followed by neutralization with sodium hydroxide to form the sodium salt. The reaction conditions include maintaining a controlled temperature and pH to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale sulfonation reactors where 1-naphthol is treated with sulfuric acid. The resulting sulfonic acid is then neutralized with sodium hydroxide. The product is purified through crystallization and filtration processes to achieve high purity levels .
Analyse Chemischer Reaktionen
Types of Reactions: Sodium 1-hydroxynaphthalene-2-sulphonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it back to its parent naphthol.
Substitution: It can undergo electrophilic substitution reactions due to the presence of the hydroxyl and sulfonate groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are commonly employed.
Major Products: The major products formed from these reactions include various naphthoquinones, reduced naphthols, and substituted naphthalene derivatives .
Wissenschaftliche Forschungsanwendungen
Sodium 1-hydroxynaphthalene-2-sulphonate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.
Biology: It serves as a staining agent in histological studies.
Medicine: It is explored for its potential use in drug delivery systems due to its solubility properties.
Industry: It is used in the production of surfactants and as a dispersing agent in various formulations .
Wirkmechanismus
The mechanism of action of sodium 1-hydroxynaphthalene-2-sulphonate involves its interaction with various molecular targets. The sulfonate group enhances its solubility in water, making it effective in aqueous environments. It can interact with proteins and other biomolecules through hydrogen bonding and ionic interactions, influencing their structure and function .
Vergleich Mit ähnlichen Verbindungen
- Sodium 2-hydroxynaphthalene-1-sulphonate
- Sodium 5-hydroxynaphthalene-1-sulphonate
- Sodium 6-hydroxynaphthalene-2-sulphonate
Comparison: Sodium 1-hydroxynaphthalene-2-sulphonate is unique due to the position of the hydroxyl and sulfonate groups on the naphthalene ring. This specific arrangement imparts distinct chemical reactivity and solubility properties compared to its isomers. For instance, the position of the functional groups can influence the compound’s ability to participate in specific chemical reactions and its interaction with biological molecules .
Eigenschaften
CAS-Nummer |
832-50-8 |
|---|---|
Molekularformel |
C10H7NaO4S |
Molekulargewicht |
246.22 g/mol |
IUPAC-Name |
sodium;1-hydroxynaphthalene-2-sulfonate |
InChI |
InChI=1S/C10H8O4S.Na/c11-10-8-4-2-1-3-7(8)5-6-9(10)15(12,13)14;/h1-6,11H,(H,12,13,14);/q;+1/p-1 |
InChI-Schlüssel |
IBPXWLCCASAXJE-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC(=C2O)S(=O)(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tricyclo[5.3.0.0(3,9)]decane](/img/structure/B13810525.png)
![Acetamide,N-(4-acetylphenyl)-2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-](/img/structure/B13810531.png)
![tert-butyl 2-[(E)-[1-(2-amino-1,3-thiazol-4-yl)-2-diethoxyphosphinothioyloxy-2-oxoethylidene]amino]oxy-2-methylpropanoate](/img/structure/B13810532.png)
![2-[[[[3-(4-Chlorophenyl)-1-oxo-2-propenyl]amino]thioxomethyl]amino]-3,5-diiodo-benzoic acid](/img/structure/B13810536.png)
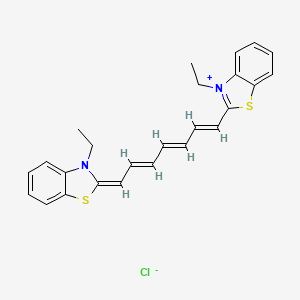

![(7R,8R)-5,7-dihydroxy-8-(4-hydroxyphenyl)-2,2-dimethyl-10-(3-methylbut-2-enyl)-3,4,7,8-tetrahydropyrano[3,2-g]chromen-6-one](/img/structure/B13810561.png)
